Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine
Executive Summary
In modern drug discovery and agrochemical development, the 1,3,5-triazine core has emerged as a privileged scaffold due to its rigid planar geometry, predictable hydrogen-bonding vectors, and synthetic tractability. 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine (CAS: 175202-92-3) represents a highly specialized biheteroaryl building block. Featuring a pyrazine ring for enhanced π−π stacking and a reactive methylthio group, this molecule serves as an ideal starting material for generating diverse libraries of ATP-competitive kinase inhibitors and advanced coordination complexes.
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing a mechanistic rationale for its reactivity, self-validating experimental protocols, and field-proven insights into its pharmacological applications.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this compound is critical for predicting its solubility, reactivity, and behavior in biological assays. The presence of multiple nitrogen atoms significantly lowers the pKa of the amine group, while the methylthio ether provides a lipophilic patch that influences membrane permeability.
Table 1: Core Chemical and Physical Properties
| Property | Value | Structural Significance |
| Chemical Name | 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine | Biheteroaryl system with orthogonal reactivity. |
| CAS Number | 175202-92-3[1] | Unique registry identifier for procurement. |
| Molecular Formula | C8H8N6S[1] | High nitrogen-to-carbon ratio (N/C = 0.75). |
| Molecular Weight | 220.254 g/mol [1] | Low MW allows for extensive derivatization without violating Lipinski's Rule of 5. |
| InChI Key | SQOSJKISJKSCMM-UHFFFAOYSA-N[1] | Standardized structural representation. |
| MDL Number | MFCD00068003[1] | Cross-reference for chemical databases. |
| Purity Standard | ≥ 97% (Typical commercial grade)[1] | Sufficient for direct use in discovery chemistry. |
Structural and Mechanistic Rationale
The utility of 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine is driven by the electronic properties of the 1,3,5-triazine ring. Unlike benzene, the triazine core has a significantly lower resonance energy and highly electronegative nitrogen atoms, making the ring highly electron-deficient.
This electron deficiency is further exacerbated by the electron-withdrawing pyrazine substituent at the C6 position. Consequently, the C4 position—bearing the methylthio ( −SCH3 ) group—is highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ) . While the methylthio group is a moderate leaving group on its own, its reactivity can be dramatically amplified by oxidation to a methylsulfonyl ( −SO2CH3 ) group, which acts as an exceptional leaving group for displacement by weaker nucleophiles such as anilines or sterically hindered amines[2][3].
Synthetic Derivatization Workflow
To harness this building block for library generation, a robust derivatization workflow is required. The following logical pathway illustrates the optimal approach for substituting the C4 position.
Caption: Synthetic workflow for derivatization of 4-(methylthio)-triazines via SNAr.
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution ( SNAr )
Experience & Causality: Direct displacement of the −SCH3 group requires elevated temperatures. We utilize microwave irradiation to rapidly reach activation energy thresholds, minimizing the thermal degradation of the triazine core that often occurs during prolonged conventional heating. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to neutralize the acid generated if amine hydrochlorides are used, and to facilitate the deprotonation of the attacking nucleophile.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine (1.0 equiv, 0.5 mmol) in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Note: NMP is chosen over DMF for its higher boiling point and superior microwave energy absorption.
-
Reagent Addition: Add the desired primary or secondary amine (1.5 equiv, 0.75 mmol) followed by DIPEA (2.5 equiv, 1.25 mmol).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 20–30 minutes.
-
Self-Validating Check (TLC/LC-MS): Sample 5 μL of the reaction mixture. LC-MS should confirm the disappearance of the starting material ( m/z 221 [M+H]+ ) and the emergence of the product mass. The byproduct, methanethiol gas ( CH3SH ), is vented safely in a fume hood.
-
Workup: Cool the mixture to room temperature and pour it into 15 mL of ice-cold water. The substituted triazine will typically precipitate. Filter the solid, wash with cold water, and dry under a high vacuum.
Pharmacological Application: Kinase Inhibition
Triazine-heteroaryl derivatives are extensively documented as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Protein Kinase CK2[4][5]. The 1,3,5-triazine core acts as an isostere for the pyrimidine ring of ATP. The C2-amine functions as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region, while the pyrazine ring occupies the hydrophobic pocket, establishing π−π interactions with gatekeeper residues[6].
Caption: Mechanism of ATP-competitive kinase inhibition by triazine-pyrazine derivatives.
Protocol 2: Universal In Vitro Kinase Activity Assay (ADP-Glo™)
Experience & Causality: To validate the efficacy of synthesized derivatives, we employ a luminescent ADP-Glo assay. Unlike radiometric assays, ADP-Glo measures the universal product of kinase activity (ADP). This self-validating system depletes unreacted ATP first, ensuring that any luminescent signal generated is strictly proportional to the ADP produced by the active kinase, eliminating false positives from background ATP.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the triazine derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic liquid handler to ensure precise low-volume transfer.
-
Enzyme Incubation: Add 5 μL of the recombinant kinase (e.g., CDK2/Cyclin E) diluted in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2 , 0.1 mg/mL BSA). Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase hinge region.
-
Reaction Initiation: Add 5 μL of a substrate/ATP mix (ATP concentration set at the apparent Km for the specific kinase). Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 10 μL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step irreversibly terminates the kinase reaction and depletes all remaining unreacted ATP.
-
Signal Generation: Add 20 μL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP back to ATP and generate a luciferase-driven luminescent signal.
-
Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Conclusion
4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine is a highly versatile and pharmacologically relevant building block. By leveraging the differential electrophilicity of the triazine core and the leaving-group propensity of the methylthio moiety, researchers can efficiently generate expansive libraries of biheteroaryl compounds. When coupled with rational structure-based drug design, these derivatives hold immense potential as highly selective, ATP-competitive kinase inhibitors for oncology and inflammatory disease indications.
References
-
Kuo, G. et al. (2005). "Synthesis and Identification of[1,3,5]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors." Journal of Medicinal Chemistry, 48(14), 4535–4546. Available at:[Link]
-
Dolzhenko, A. V. et al. (2019). "Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines." Molecules, 24(8), 1483. Available at:[Link]
Sources
- 1. Triazines | Fisher Scientific [fishersci.fi]
- 2. scite.ai [scite.ai]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
